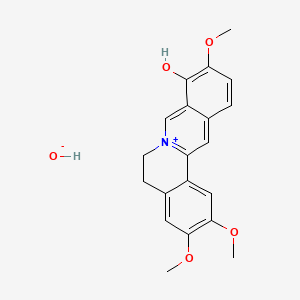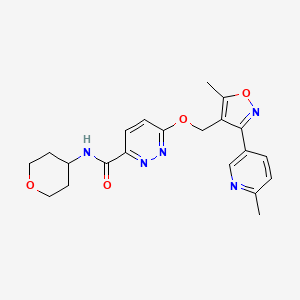
Alogabat
概要
説明
Molecular Structure Analysis
The molecular formula of Alogabat is C21H23N5O4 . Its molecular weight is 409.44 . The exact structure of this compound is proprietary information and may not be publicly available.Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of 30 mg/mL in DMSO . The compound is stable under normal conditions and can be stored at -20°C for 3 years in powder form, or at 4°C for 2 years .科学的研究の応用
Solar Cells : ALD is instrumental in fabricating nanostructured photoelectrodes, surface passivation, surface sensitization, and band-structure engineering of solar cell materials. It is a crucial technology in virtually every sector of photovoltaic technology, including silicon, thin-film, tandem, organic, dye-sensitized, and next-generation solar cells (Niu et al., 2015); (Bakke et al., 2011).
Energy Technology : ALD plays a significant role in controlling material growth, manipulating nanostructures, tuning composition, and producing uniform film coverage in applications like rechargeable secondary batteries, fuel cells, optoelectronics, and more (Meng et al., 2017).
Industrial and Research Applications : ALD is a powerful tool for applications including solar cell devices, high-k transistors, and solid oxide fuel cells (Johnson et al., 2014).
Microbattery Technology : ALD technology significantly improves the surface of miniaturized 3D microbatteries, enhancing their capacity and efficiency (Letiche et al., 2017).
Medical Research : ALDH1, identified using ALD techniques, is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcomes in cancer research (Ginestier et al., 2007).
Educational Applications : Tools like Algodoo are used in integrating STEM disciplines, improving scientific process skills, although they do not significantly affect orientation towards STEM education (Alan et al., 2021).
Spectroscopic Investigations : The optogalvanic technique, involving ALD, is increasingly used in studies of atomic spectra, particularly for elements like aluminum (Subramaniam et al., 1994).
Agroforestry : Research in agroforestry, involving ALD, focuses on competition, complexity, profitability, and sustainability, particularly in managing competition between trees and crops for resources (Sánchez, 1995).
作用機序
Alogabat is designed to enhance the function of GABAA α5 receptors . In the most common and severe form of AS, known as “deletion AS”, additional genes are partially lost, including those coding for proteins that are necessary to build the GABAA α5 receptor . This compound is designed to help the remaining receptors to perform their function and thus could potentially make up for their reduced number . This may improve various symptoms of AS .
Safety and Hazards
Alogabat is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, such as rinsing the skin or eyes with large amounts of water, moving to fresh air in case of inhalation, and seeking medical attention . It is not classified as a hazardous substance or mixture .
将来の方向性
Alogabat is currently under investigation in a Phase IIa clinical trial for the treatment of children and adolescents aged 5-17 years with Angelman Syndrome (AS) with Deletion Genotype . The study aims to investigate the pharmacokinetics and safety of this compound and to provide proof of its mechanism . The future of this compound will depend on the results of these and possibly further clinical trials.
特性
IUPAC Name |
6-[[5-methyl-3-(6-methylpyridin-3-yl)-1,2-oxazol-4-yl]methoxy]-N-(oxan-4-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-13-3-4-15(11-22-13)20-17(14(2)30-26-20)12-29-19-6-5-18(24-25-19)21(27)23-16-7-9-28-10-8-16/h3-6,11,16H,7-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCJTHHWMBFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=C2COC3=NN=C(C=C3)C(=O)NC4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230009-48-8 | |
| Record name | Alogabat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230009488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ALOGABAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HPA4GK3UH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(3S,5S,9R,10S,13R,14R,17R)-17-[(2S)-1-formyloxypropan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8209974.png)
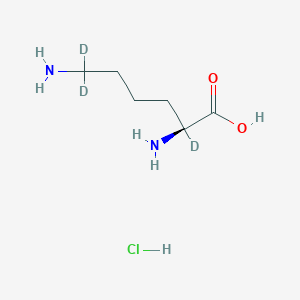
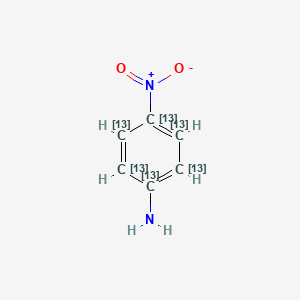
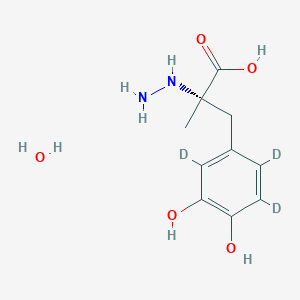
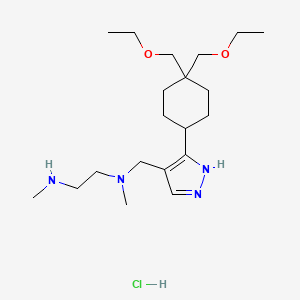

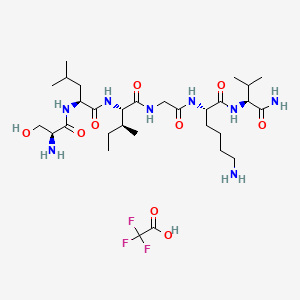
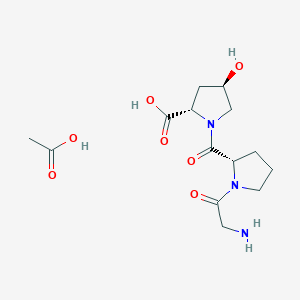
![[9-[(Cyclohexyl)methyl]-5-carbamoylcarbazol-4-yl]oxyacetic acid](/img/structure/B8210030.png)


![methyl (2S)-2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B8210059.png)

